molecular formula C15H22ClN3O4S B2805337 1-(5-chloro-2-methoxyphenyl)-3-[(1-methanesulfonylpiperidin-4-yl)methyl]urea CAS No. 1286720-20-4

1-(5-chloro-2-methoxyphenyl)-3-[(1-methanesulfonylpiperidin-4-yl)methyl]urea

Cat. No.: B2805337
CAS No.: 1286720-20-4
M. Wt: 375.87
InChI Key: DLSJOBHVVRLUNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-chloro-2-methoxyphenyl)-3-[(1-methanesulfonylpiperidin-4-yl)methyl]urea is a useful research compound. Its molecular formula is C15H22ClN3O4S and its molecular weight is 375.87. The purity is usually 95%.
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Scientific Research Applications

Urea Derivatives and Biosensors

Urea derivatives play a significant role in biosensor technology, particularly for detecting and quantifying urea concentration. These biosensors use enzyme urease as a bioreceptor element and have applications in fields such as fishery, dairy, food preservation, and agriculture. The use of nanoparticles, conducting polymers, and carbon materials in urea biosensors has been highlighted for their importance in enhancing the sensitivity and specificity of these devices (Botewad et al., 2021).

Urease Inhibitors in Medical Applications

Urease inhibitors have been studied for their potential in treating infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Despite the clinical use of acetohydroxamic acid as a urease inhibitor, its severe side effects have prompted research into safer alternatives. The exploration of urea derivatives, quinones, and heterocyclic compounds as urease inhibitors suggests a potential for developing more effective treatments with fewer adverse effects (Kosikowska & Berlicki, 2011).

Urea in Drug Design

Urea plays a crucial role in drug design due to its unique hydrogen bonding capabilities, making it a valuable functional group for interacting with biological targets. Various urea derivatives have been developed as modulators of kinases, soluble epoxide hydrolases, and epigenetic enzymes. This review highlights the significance of urea in the development of lead molecules with improved selectivity, stability, toxicity, and pharmacokinetic profiles (Jagtap et al., 2017).

Environmental Applications of Urea Derivatives

Research into urea-based herbicides and their effects on non-target organisms like fish and amphibians provides critical insights into environmental safety and the mechanisms of toxicity. Studies on phenylurea herbicides, such as diuron and linuron, emphasize the need for understanding their sub-lethal effects and potential risks to wildlife and ecosystems (Marlatt & Martyniuk, 2017).

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[(1-methylsulfonylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O4S/c1-23-14-4-3-12(16)9-13(14)18-15(20)17-10-11-5-7-19(8-6-11)24(2,21)22/h3-4,9,11H,5-8,10H2,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSJOBHVVRLUNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NCC2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.